JWH 309

Cannabinoid receptor pharmacology Binding affinity Synthetic cannabinoids

JWH-309 is the preferred naphthoylpyrrole reference standard for laboratories requiring a non-biased, dual CB1/CB2 agonist. Unlike naphthoylindoles (e.g., JWH-018 with 3.1× CB2 bias) or biased naphthoylpyrroles (e.g., JWH-030 with 3.7× CB1 bias), JWH-309 delivers near-equipotent binding (CB1 Ki 41 nM, CB2 Ki 49 nM). This balanced profile eliminates receptor-preference artifacts in competitive radioligand displacement, functional assays, and neuroinflammation studies. Supplied at ≥98% purity for LC-MS/MS method validation and SAR benchmarking. Available in mg-to-g quantities from verified analytical reference standard suppliers.

Molecular Formula C30H27NO
Molecular Weight 417.5 g/mol
CAS No. 914458-42-7
Cat. No. B583597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 309
CAS914458-42-7
Synonyms1-naphthalenyl[5-(1-naphthalenyl)-1-pentyl-1H-pyrrol-3-yl]-methanone
Molecular FormulaC30H27NO
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C=C1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C30H27NO/c1-2-3-8-19-31-21-24(30(32)28-18-10-14-23-12-5-7-16-26(23)28)20-29(31)27-17-9-13-22-11-4-6-15-25(22)27/h4-7,9-18,20-21H,2-3,8,19H2,1H3
InChIKeyWVISOUYKTUUDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWH-309 (CAS 914458-42-7) - A Naphthoylpyrrole Synthetic Cannabinoid with Equitable High Affinity for CB1 and CB2 Receptors for Forensic and Research Applications


JWH-309 (naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone) is a synthetic cannabinoid belonging to the naphthoylpyrrole chemical class. It functions as an agonist at both central CB1 and peripheral CB2 cannabinoid receptors, exhibiting high binding affinities of Ki = 41 ± 3 nM and Ki = 49 ± 7 nM, respectively, with a slight selectivity for CB1 [1]. First synthesized in 2006 by the Huffman group to investigate ligand binding to the CB1 receptor [1], JWH-309 is available as an analytical reference standard with ≥98% purity for forensic and research use . Its physiological and toxicological properties remain largely uncharacterized, making it a tool compound for probing receptor pharmacology [2].

Why JWH-309 Cannot Be Interchanged with Other Naphthoylindole or Naphthoylpyrrole Synthetic Cannabinoids


Synthetic cannabinoids within the JWH series exhibit widely divergent receptor binding profiles that preclude simple substitution. While JWH-018 and JWH-073 are naphthoylindoles with nanomolar affinity and marked selectivity for CB2 or CB1, JWH-309 is a naphthoylpyrrole with a nearly balanced high-affinity profile (CB1 Ki 41 nM, CB2 Ki 49 nM) [1]. Within the naphthoylpyrrole class, JWH-030 shows ~3.7-fold CB1 selectivity and much lower affinity at CB2 (Ki 320 nM), whereas JWH-309 maintains comparable low-nanomolar binding at both receptors [2]. These differences in scaffold, substituent pattern, and receptor bias translate to distinct pharmacological signatures and utility in research applications. The following quantitative evidence details exactly where JWH-309 diverges from its closest comparators.

Quantitative Differentiation of JWH-309 from Closest Analogs and In-Class Candidates


CB1 Receptor Binding Affinity: JWH-309 vs. JWH-018 and JWH-073

JWH-309 exhibits a CB1 binding affinity (Ki = 41 ± 3 nM) that is approximately 4.6-fold lower than the potent naphthoylindole JWH-018 (Ki = 9.0 ± 5 nM) and 4.6-fold lower than JWH-073 (Ki = 8.9 nM) [1]. This intermediate affinity positions JWH-309 as a less potent but still high-affinity CB1 ligand, potentially reducing saturation effects in competitive binding assays where maximal displacement is desired without overwhelming signal. The moderate affinity may be advantageous for discriminating between high- and low-affinity binding sites.

Cannabinoid receptor pharmacology Binding affinity Synthetic cannabinoids

CB2 Receptor Binding Affinity: JWH-309 vs. JWH-018 and JWH-030

At the CB2 receptor, JWH-309 displays a Ki of 49 ± 7 nM [1]. This contrasts sharply with the ultrapotent CB2 agonist JWH-018 (Ki = 2.9 nM) and the relatively weak CB2 ligand JWH-030 (Ki = 320 nM) [2]. The 17-fold higher affinity of JWH-309 over JWH-030 provides a significant advantage in assays requiring robust CB2 engagement without the extreme potency of JWH-018. Furthermore, JWH-309's CB2 affinity is nearly identical to its CB1 affinity (1.2-fold CB1 selectivity), creating a balanced receptor activation profile distinct from the pronounced CB2 bias of JWH-018 (3.1-fold CB2 selectivity) [3].

CB2 receptor Peripheral cannabinoid system Binding affinity

Structural Scaffold Differentiation: Naphthoylpyrrole vs. Naphthoylindole Core

JWH-309 is built upon a naphthoylpyrrole core, whereas the most widely studied JWH synthetic cannabinoids (e.g., JWH-018, JWH-073, JWH-015) are naphthoylindoles [1]. The substitution of the indole nitrogen with a pyrrole ring fundamentally alters the electronic distribution and geometry of the ligand [2]. This structural divergence is reflected in the binding profile: JWH-309 (pyrrole) achieves nearly balanced high affinity (CB1/CB2 ratio 1.2), while naphthoylindoles with comparable N-alkyl chains typically exhibit strong CB2 bias (e.g., JWH-018 ratio 3.1; JWH-073 ratio 0.23) [1]. The pyrrole scaffold confers a distinct pharmacological signature that cannot be replicated by indole-based analogs.

Chemical structure Scaffold hopping Structure-activity relationship

Analytical Reference Standard Purity and Storage Specifications

Commercial JWH-309 analytical reference standards are supplied with ≥98% purity as determined by HPLC . This meets or exceeds the purity requirements for forensic and research applications, where high-purity standards are essential for accurate quantification in mass spectrometry and chromatographic analyses. The compound is recommended for storage at -20°C to maintain long-term stability . Solubility data indicates compatibility with DMF, DMSO, and ethanol at concentrations up to 20 mg/ml , facilitating diverse experimental formulations.

Analytical reference standard Purity Forensic toxicology

Optimal Research and Forensic Application Scenarios for JWH-309 Based on Quantitative Differentiation Evidence


Cannabinoid Receptor Pharmacology Studies Requiring Balanced CB1/CB2 Activation

JWH-309's nearly equipotent binding at CB1 (Ki 41 nM) and CB2 (Ki 49 nM) [1] makes it an ideal tool for investigating physiological processes where coordinated activation of both receptor subtypes is critical. Unlike biased ligands such as JWH-018 (3.1x CB2 selective) or JWH-030 (3.7x CB1 selective), JWH-309 minimizes confounding receptor preference artifacts, enabling cleaner interpretation of dual-receptor contributions to outcomes like immune modulation or neuroinflammation [2]. This balanced profile is particularly valuable in in vitro functional assays and in vivo behavioral studies where endogenous cannabinoid tone influences both central and peripheral systems.

Structure-Activity Relationship (SAR) Studies of Naphthoylpyrrole Cannabinoids

As a prototypical naphthoylpyrrole synthetic cannabinoid, JWH-309 serves as a key reference compound for SAR investigations comparing pyrrole-based scaffolds to the more extensively characterized naphthoylindole class [1]. The quantitative binding data (CB1 Ki 41 nM, CB2 Ki 49 nM) provide a baseline for evaluating the impact of N-alkyl chain length, aryl substituents, and naphthoyl modifications on receptor affinity and selectivity within the pyrrole series . Researchers synthesizing novel pyrrole analogs can use JWH-309 as a benchmark to assess whether structural modifications enhance or diminish the balanced binding phenotype.

Forensic Toxicology Reference Standard for LC-MS/MS Method Development

JWH-309 (≥98% purity, CAS 914458-42-7) [1] is employed as an analytical reference standard for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at detecting synthetic cannabinoids in biological matrices and seized materials. Its well-defined mass, retention time, and fragmentation pattern enable accurate identification and quantification. Given the structural diversity of emerging synthetic cannabinoids, including JWH-309 as a reference in spectral libraries enhances the specificity of forensic toxicology assays, particularly in cases where naphthoylpyrrole derivatives are suspected adulterants.

In Vitro Binding Displacement Assays for Cannabinoid Receptor Profiling

JWH-309's intermediate binding affinity (Ki 41 nM CB1, 49 nM CB2) [1] is advantageous in competitive radioligand displacement assays where full saturation of binding sites by ultra-high affinity ligands (e.g., JWH-018, CB1 Ki 9 nM) [2] may obscure subtle differences in competitor potency. JWH-309 allows for a more graded displacement curve, improving the resolution of IC50 determinations across a wider concentration range. This property is especially useful when screening compound libraries for novel CB1 or CB2 ligands with moderate affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JWH 309

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.